Fluphenazine hydrochloride

概要

説明

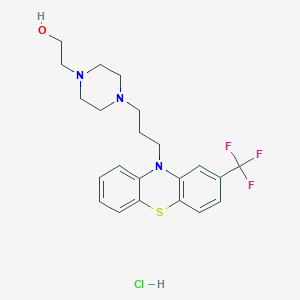

フルフェナジン塩酸塩は、主に統合失調症の治療に用いられるトリフルオロメチルフェノチアジン誘導体です . これは中枢神経系および複数の臓器系に作用する強力な抗精神病薬です . フルフェナジン塩酸塩の化学的名称は、4-[3-[2-(トリフルオロメチル)フェノチアジン-10-イル]プロピル]-1-ピペラジンエタノール二塩酸塩です .

2. 製法

合成経路と反応条件: フルフェナジン塩酸塩は、フェノチアジンと様々な試薬との反応を含む多段階プロセスによって合成されます。合成は通常、以下の手順が含まれます。

フェノチアジンコアの形成: これは、ジフェニルアミンと硫黄を反応させてフェノチアジンを形成することによって達成されます。

トリフルオロメチル基の導入: 次に、フェノチアジンコアを塩基の存在下でトリフルオロメチルヨウ化物と反応させて、トリフルオロメチル基を導入します。

ピペラジン側鎖の結合: 次に、トリフルオロメチルフェノチアジンを1-(2-ヒドロキシエチル)ピペラジンと反応させて、フルフェナジンを形成します.

工業生産方法: フルフェナジン塩酸塩の工業生産は、同様の合成経路を含みますが、より大規模に行われます。 このプロセスは、高収率と高純度のために最適化されており、多くの場合、高性能液体クロマトグラフィー(HPLC)などの高度な技術を精製と品質管理に利用します .

準備方法

Synthetic Routes and Reaction Conditions: Fluphenazine hydrochloride is synthesized through a multi-step process involving the reaction of phenothiazine with various reagents. The synthesis typically involves the following steps:

Formation of the phenothiazine core: This is achieved by reacting diphenylamine with sulfur to form phenothiazine.

Introduction of the trifluoromethyl group: The phenothiazine core is then reacted with trifluoromethyl iodide in the presence of a base to introduce the trifluoromethyl group.

Attachment of the piperazine side chain: The trifluoromethyl phenothiazine is then reacted with 1-(2-hydroxyethyl)piperazine to form fluphenazine.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

化学反応の分析

Oxidative Degradation

Fluphenazine hydrochloride is highly susceptible to oxidative degradation, particularly in the presence of hydrogen peroxide (H₂O₂). Key findings include:

Conditions and Degradation Products

- Mechanistic Insight : The sulfur atom in the phenothiazine ring undergoes oxidation, forming sulfoxide (C=O addition) and sulfone (C=O₂) derivatives. LC-MS/MS data confirmed fragmentation patterns, with side-chain cleavage contributing to m/z 279 .

Hydrolytic Degradation

This compound demonstrates instability under hydrolytic conditions, though degradation products are less chromophoric:

Acidic and Alkaline Hydrolysis

| Condition | Degradation (%) | Observations |

|---|---|---|

| 0.1N HCl, RT, 24 hrs | Significant | Non-chromophoric products |

| 0.1N NaOH, RT, 24 hrs | Significant | Non-chromophoric products |

- Key Note : Degradation under hydrolysis likely involves cleavage of the piperazinyl-ethanol side chain or trifluoromethyl group, but products lack UV chromophores, complicating detection .

Thermal and Photolytic Stability

- Thermal Stress : Degrades significantly at elevated temperatures, though exact pathways remain uncharacterized .

- Photolytic Stress : Minimal degradation under UV light, with no detectable chromophoric products .

Stability in Formulations

This compound’s stability is influenced by solubilizers and pH:

Formulation Challenges

- Micellar Stabilization : Non-ionic amphiphilic solubilizers (e.g., R₁COOR₂ esters) form micelles that encapsulate the drug, reducing interaction with reactive species .

Degradation Kinetics and Pathways

A proposed degradation scheme for this compound under oxidative conditions is summarized below:

Analytical Methods for Degradation Studies

科学的研究の応用

Primary Applications

1. Treatment of Schizophrenia

- Fluphenazine is primarily indicated for the management of schizophrenia. It can be administered in both oral and injectable forms, with long-acting formulations available for patients requiring consistent therapeutic levels .

- Dosage Forms :

2. Management of Psychotic Symptoms

- Beyond schizophrenia, fluphenazine is sometimes employed off-label for managing psychotic symptoms associated with neurocognitive disorders and severe behavioral disturbances in various psychiatric conditions .

3. Treatment of Tic Disorders

- Fluphenazine has been used off-label for chronic tic disorders, including Tourette syndrome, to help control involuntary movements .

4. Huntington's Disease

- The medication is also utilized to manage chorea associated with Huntington's disease, helping to reduce abnormal movements .

Case Study 1: Relapse Prevention in Schizophrenia

A study examined the effectiveness of long-acting fluphenazine decanoate versus oral fluphenazine hydrochloride in preventing relapse among recently discharged patients with schizophrenia. The results indicated that both formulations had similar relapse rates within the first year; however, those receiving social therapy alongside long-acting injections demonstrated significantly lower relapse rates over time .

Case Study 2: Efficacy in Tic Disorders

Research has shown that fluphenazine can effectively reduce tic frequency and severity in patients diagnosed with Tourette syndrome. In a controlled trial, patients receiving fluphenazine reported marked improvements in tic control compared to those receiving placebo treatments .

Comparative Efficacy

The following table summarizes the comparative efficacy of fluphenazine against other antipsychotics:

| Medication | Indication | Efficacy | Side Effects |

|---|---|---|---|

| Fluphenazine | Schizophrenia | High | Sedation, extrapyramidal symptoms |

| Chlorpromazine | Schizophrenia | Moderate | Sedation, hypotension |

| Risperidone | Schizophrenia | High (atypical) | Weight gain, metabolic syndrome |

| Aripiprazole | Schizophrenia | High (atypical) | Akathisia, insomnia |

作用機序

フルフェナジン塩酸塩は、脳のシナプス後シナプス視床下部辺縁系ドーパミンD1およびD2受容体を遮断することでその効果を発揮します . この作用は、視床下部および下垂体ホルモンの放出を抑制し、基礎代謝、体温、覚醒状態、血管運動トーン、および嘔吐に影響を与えます . この化合物は、意識と覚醒の調節に関与する網様体賦活系を抑制すると考えられています .

類似化合物:

クロルプロマジン: 精神病の治療に使用されるもう1つのフェノチアジン誘導体。

ハロペリドール: 同様の抗精神病作用を持つブチロフェノン誘導体。

チオリダジン: 抗精神病作用と鎮静作用を持つフェノチアジン誘導体.

比較:

フルフェナジン対クロルプロマジン: フルフェナジンはクロルプロマジンよりも強力で、作用時間が長いです。

フルフェナジン対ハロペリドール: どちらも強力な抗精神病薬ですが、フルフェナジンは化学構造が異なり、副作用プロファイルが異なる可能性があります。

フルフェナジン対チオリダジン: フルフェナジンはチオリダジンよりも強力で、鎮静作用が少なくなります.

フルフェナジン塩酸塩は、その高い効力と精神病の管理における有効性により、精神医学の分野において貴重な化合物となっています。

類似化合物との比較

Chlorpromazine: Another phenothiazine derivative used in the treatment of psychotic disorders.

Haloperidol: A butyrophenone derivative with similar antipsychotic properties.

Thioridazine: A phenothiazine derivative with antipsychotic and sedative effects.

Comparison:

Fluphenazine vs. Chlorpromazine: Fluphenazine is more potent and has a longer duration of action compared to chlorpromazine.

Fluphenazine vs. Haloperidol: Both are potent antipsychotics, but fluphenazine has a different chemical structure and may have different side effect profiles.

Fluphenazine vs. Thioridazine: Fluphenazine is more potent and has fewer sedative effects compared to thioridazine.

Fluphenazine hydrochloride stands out due to its high potency and effectiveness in managing psychotic disorders, making it a valuable compound in the field of psychiatry.

生物活性

Fluphenazine hydrochloride is a typical antipsychotic medication belonging to the phenothiazine class, primarily used in the treatment of schizophrenia and other psychotic disorders. Its biological activity extends beyond its antipsychotic effects, showing potential in various therapeutic areas, including oncology. This article explores the comprehensive biological activity of this compound, highlighting its pharmacodynamics, mechanisms of action, clinical implications, and emerging research findings.

Fluphenazine primarily exerts its effects by blocking post-synaptic dopaminergic D2 receptors in the central nervous system (CNS), particularly in the basal ganglia, cortical, and limbic systems. This blockade leads to a reduction in dopamine transmission, which is associated with alleviating psychotic symptoms. Additionally, fluphenazine interacts with several other receptor types:

- α1 adrenergic receptors : Contributes to its sedative effects.

- Muscarinic M1 receptors : Implicated in side effects such as dry mouth and constipation.

- Histaminergic H1 receptors : Associated with sedation and weight gain.

These interactions can lead to various side effects, including extrapyramidal symptoms (EPS), which are common with typical antipsychotics .

Anticancer Activity

Recent studies have indicated that fluphenazine may possess significant anticancer properties. Research has shown that fluphenazine can:

- Induce Apoptosis : Fluphenazine has been demonstrated to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and melanoma (4T1). The drug activates the intrinsic mitochondrial apoptotic pathway, evidenced by increased reactive oxygen species (ROS) generation and changes in pro-apoptotic and anti-apoptotic protein levels (e.g., increased Bax and decreased Bcl-2) .

- Regulate Cell Cycle : Fluphenazine treatment results in cell cycle arrest at the G0/G1 phase, leading to reduced proliferation rates. This effect is mediated by downregulation of cyclin-dependent kinases (CDK) and cyclins .

- Inhibit Multidrug Resistance : The compound has shown potential in overcoming multidrug resistance (MDR) in cancer cells by inhibiting P-glycoprotein activity, enhancing the efficacy of co-administered chemotherapeutic agents .

- Impact on Signaling Pathways : Fluphenazine influences key signaling pathways involved in cancer progression, such as the Akt and Wnt pathways, which are crucial for cell survival and proliferation .

Efficacy in Schizophrenia

Fluphenazine has been extensively studied for its efficacy in treating schizophrenia. A study involving doses ranging from 10 to 30 mg daily found a significant correlation between dosage and clinical improvement in positive symptoms of schizophrenia. However, higher doses were also associated with increased EPS .

Comparative Studies

A comparative study on fluphenazine decanoate versus placebo indicated that patients receiving fluphenazine had lower relapse rates over a year compared to those on placebo. This highlights the long-term effectiveness of fluphenazine in maintaining remission in schizophrenia .

Case Studies

- High-Dose Treatment : A case series involving patients treated with high doses of fluphenazine (300 to 1200 mg/day) reported good-to-excellent responses in refractory cases of schizophrenia. Side effects were primarily mild sedation rather than EPS at these higher doses .

- Long-Acting Formulations : In a two-year controlled trial comparing long-acting injectable fluphenazine decanoate with oral formulations, both showed similar efficacy in preventing relapse among newly discharged patients with schizophrenia. However, patients receiving the injectable form experienced fewer side effects related to non-compliance .

Summary Table of Biological Activities

特性

CAS番号 |

146-56-5 |

|---|---|

分子式 |

C22H27ClF3N3OS |

分子量 |

474.0 g/mol |

IUPAC名 |

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol;hydrochloride |

InChI |

InChI=1S/C22H26F3N3OS.ClH/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)30-21)9-3-8-26-10-12-27(13-11-26)14-15-29;/h1-2,4-7,16,29H,3,8-15H2;1H |

InChIキー |

CUXQPMGPJPHNFO-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl |

正規SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl |

外観 |

White to Off-White Solid |

melting_point |

235-237 °C |

Key on ui other cas no. |

146-56-5 |

ピクトグラム |

Corrosive; Acute Toxic; Irritant; Health Hazard |

純度 |

> 95% |

数量 |

Grams-Kilos |

賞味期限 |

2 years |

溶解性 |

Soluble to 38mg/mL in DMSO |

保存方法 |

Store in a cool and dry place and at 0 - 4℃ for short term (days to weeks) or -77℃ for long term (months to years). |

同義語 |

4-[3-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazineethanol Dihydrochloride; Anatensol; Dapotum; Flufenazin; Tensofin; Permitil hydrochloride; Prolinate; Prolixin; Siqualone; Squibb 4918; Trancin; Valamina; Fluphenazine Decanoate EP Impurity B DiHCl |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。